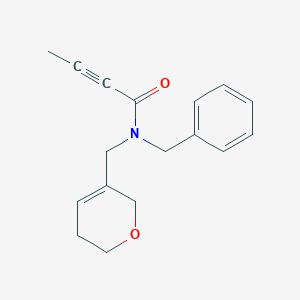
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug synthesis and biological research. This compound is commonly referred to as BDP and is a member of the but-2-ynamide family of compounds. BDP is synthesized through a multistep process that involves the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
BDP has shown potential applications in drug synthesis and biological research. It has been used as a building block in the synthesis of various compounds such as pyranopyrazoles and pyrazolopyridines, which have shown promising biological activities. BDP has also been used as a ligand in the synthesis of metal complexes that have shown potential applications in catalysis and as antimicrobial agents. In biological research, BDP has been used as a tool to study the mechanism of action of various enzymes and proteins.
Wirkmechanismus
The mechanism of action of BDP is not well understood. However, it is believed to act as an inhibitor of various enzymes and proteins by binding to their active sites. This binding results in the inhibition of the enzyme or protein's activity, leading to various biological effects.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDP has antimicrobial activity against various bacterial strains. It has also been shown to have anticancer activity against various cancer cell lines. In vivo studies have shown that BDP has analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BDP is its versatility in drug synthesis and biological research. It can be used as a building block in the synthesis of various compounds and as a ligand in the synthesis of metal complexes. However, one limitation of BDP is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are various future directions for the research and development of BDP. One direction is the synthesis of new compounds using BDP as a building block. These compounds could have potential applications in drug synthesis and biological research. Another direction is the development of new metal complexes using BDP as a ligand. These complexes could have potential applications in catalysis and as antimicrobial agents. Additionally, further studies are needed to understand the mechanism of action of BDP and its potential applications in various biological systems.
Synthesemethoden
The synthesis of BDP involves a multistep process that requires the use of various reagents and catalysts. The first step involves the reaction of 3,6-dihydro-2H-pyran-5-carboxaldehyde with benzylamine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the intermediate compound. The final step involves the reaction of the intermediate compound with N-bromosuccinimide in the presence of a catalyst such as copper(II) sulfate to form BDP.
Eigenschaften
IUPAC Name |
N-benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-7-17(19)18(12-15-8-4-3-5-9-15)13-16-10-6-11-20-14-16/h3-5,8-10H,6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVJBTDNWGZONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CCCOC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2630256.png)
![4-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2630257.png)
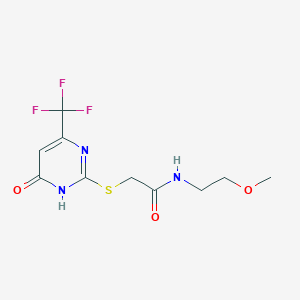
![(2,5-Dimethylfuran-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2630260.png)
![N-[4-[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]phenyl]acetamide](/img/structure/B2630261.png)
![1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid](/img/structure/B2630262.png)
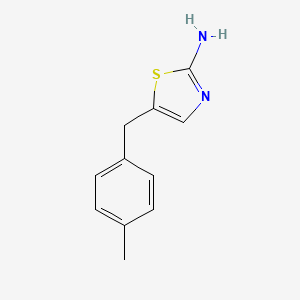
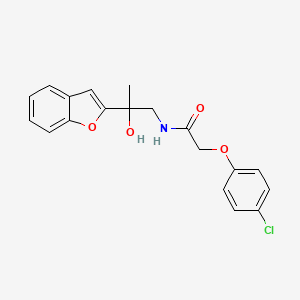

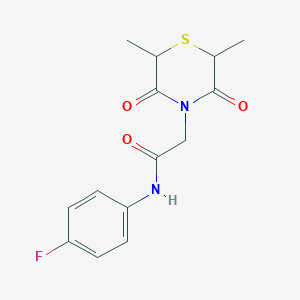

![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2630274.png)
![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2630275.png)
![5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid](/img/structure/B2630276.png)